N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 771513-68-9
VCID: VC4151767
InChI: InChI=1S/C15H14N2O2S/c1-10(18)11-5-7-12(8-6-11)17-14(19)13-4-3-9-16-15(13)20-2/h3-9H,1-2H3,(H,17,19)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC
Molecular Formula: C15H14N2O2S
Molecular Weight: 286.35

N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide

CAS No.: 771513-68-9

Cat. No.: VC4151767

Molecular Formula: C15H14N2O2S

Molecular Weight: 286.35

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide - 771513-68-9

Specification

CAS No. 771513-68-9
Molecular Formula C15H14N2O2S
Molecular Weight 286.35
IUPAC Name N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide
Standard InChI InChI=1S/C15H14N2O2S/c1-10(18)11-5-7-12(8-6-11)17-14(19)13-4-3-9-16-15(13)20-2/h3-9H,1-2H3,(H,17,19)
Standard InChI Key BIQNPDVPODFBQL-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a pyridine ring (position 3 substituted with a carboxamide group) and a 4-acetylphenyl group linked via an amide bond (Figure 1). The methylsulfanyl (-SMe) group at position 2 of the pyridine ring introduces hydrophobicity, while the acetylphenyl moiety enhances electronic diversity .

Table 1: Key molecular descriptors

PropertyValueSource
Molecular FormulaC15H14N2O2S\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight286.35 g/mol
XLogP32.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Topological Polar Surface Area84.4 Ų

The IUPAC name, N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide, reflects its substitution pattern . The SMILES string CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC confirms the connectivity .

Spectroscopic Characterization

While direct spectral data for this compound are unavailable in the provided sources, analogous thiourea derivatives synthesized from 4-aminoacetophenone exhibit diagnostic FT-IR absorptions:

  • N-H Stretch: ~3,233 cm1^{-1}

  • C=O Stretch: ~1,680 cm1^{-1} (amide I band)

  • C=S Stretch: ~1,250 cm1^{-1}

1H^{1}\text{H}-NMR of related compounds shows peaks for acetyl protons (~2.5 ppm) and aromatic protons (6.8–8.2 ppm) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide likely involves multi-step functionalization:

  • Pyridine Core Functionalization: Introduction of methylsulfanyl groups via nucleophilic substitution or coupling reactions.

  • Carboxamide Formation: Reaction of 3-pyridinecarboxylic acid derivatives with 4-aminoacetophenone under activating agents (e.g., EDC/HOBt).

A analogous synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide utilized pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone under reflux , suggesting that similar conditions could apply.

Table 2: Representative reaction conditions for analogues

ReactantReagent/ConditionsProductYield
4-AminoacetophenonePivaloyl isothiocyanate, acetone, refluxN-((4-acetylphenyl)carbamothioyl)pivalamide98.5%

Crystallographic Data

Single-crystal X-ray diffraction of structurally similar compounds reveals planar aromatic systems and intermolecular hydrogen bonding . For example, N-((4-acetylphenyl)carbamothioyl)pivalamide crystallizes in a monoclinic system with space group P21_1/c .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s XLogP3 of 2.2 indicates moderate lipophilicity, favoring membrane permeability . Aqueous solubility remains unreported, but the polar surface area (84.4 Ų) suggests limited solubility in nonpolar solvents .

Metabolic Stability

The methylsulfanyl group may undergo oxidative metabolism to sulfoxide or sulfone derivatives, a common pathway for sulfur-containing drugs. The acetylphenyl moiety could be susceptible to cytochrome P450-mediated deacetylation.

Biological Activity and Mechanisms

Enzyme Inhibition

Related thiourea derivatives show cholinesterase inhibition:

  • Acetylcholinesterase (AChE): 85% inhibition at 100 µM

  • Butyrylcholinesterase (BChE): 85% inhibition at 100 µM

The carboxamide group likely interacts with catalytic triads via hydrogen bonding, while the acetylphenyl moiety occupies hydrophobic pockets .

Comparative Analysis and Future Directions

Structural Analogues

Table 3: Activity comparison of pyridine-carboxamide derivatives

CompoundTargetIC50_{50}/InhibitionSource
N-(4-Acetylphenyl)-2-methylsulfanylpyridine-3-carboxamideTubulinNot reported
N-((4-Acetylphenyl)carbamothioyl)pivalamideAChE/BChE85% at 100 µM

Research Gaps and Opportunities

  • Synthetic Optimization: Develop one-pot methodologies to improve yield .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Target Identification: Use computational docking to predict protein targets.

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